Bis(L-Valine) Ester Ganciclovir TFA Salt
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[3-[(2S)-2-amino-3-methylbutanoyl]oxy-2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]propyl] (2S)-2-amino-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N7O6/c1-9(2)12(20)17(28)30-5-11(6-31-18(29)13(21)10(3)4)32-8-26-7-23-14-15(26)24-19(22)25-16(14)27/h7,9-13H,5-6,8,20-21H2,1-4H3,(H3,22,24,25,27)/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSWPZOKTKSGEB-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC(COC(=O)C(C(C)C)N)OCN1C=NC2=C1N=C(NC2=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC(COC(=O)[C@H](C(C)C)N)OCN1C=NC2=C1N=C(NC2=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N7O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130914-71-5 | |
| Record name | [3-[(2S)-2-Amino-3-methyl-butanoyl]oxy-2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]propyl] (2S)-2-amino-3-methyl-butanoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q93N34KZ8N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Structural Aspects of Bis L Valine Ester Ganciclovir
Synthetic Pathways for Bis(L-Valine) Ester Ganciclovir (B1264) Derivatives
The creation of Bis(L-Valine) Ester Ganciclovir is not a single-step process but rather a sophisticated synthetic sequence that begins with ganciclovir and incorporates the amino acid L-valine.
Multi-Step Chemical Synthesis from Ganciclovir Precursors
The primary approach to synthesizing Bis(L-Valine) Ester Ganciclovir involves the direct esterification of ganciclovir with a protected form of L-valine. researchgate.netgoogle.com A common method begins by dissolving ganciclovir in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO). semanticscholar.orggoogle.com To this solution, a protected L-valine derivative, a coupling agent, and a catalyst are added to facilitate the formation of the ester bonds at both of ganciclovir's hydroxyl groups. google.com
One documented pathway involves reacting ganciclovir with N-benzyloxycarbonyl-L-valine (Cbz-L-valine) in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst. google.com The reaction mixture is maintained at room temperature for several hours to ensure the completion of the diesterification. google.com
Another synthetic strategy utilizes (2S)-azido-3-methyl butyric acid as a "masked L-valine equivalent." semanticscholar.org In this process, ganciclovir is dissolved in DMSO, and reactants like 4-hydroxybenzotriazole (B7725329) and triethylamine (B128534) are added, followed by the azido-valine equivalent and DCC. semanticscholar.org This approach is notable because the azido (B1232118) group serves as a precursor to the amine, potentially avoiding issues related to bulky protecting groups used in other methods. semanticscholar.org Following the successful synthesis of the bis-ester, subsequent steps are required for purification and, if necessary, conversion to the final salt form.
Role of Protective Groups and Reactants in Esterification
The esterification process is critically dependent on the use of protective groups for the amino acid and specific reactants to drive the reaction.
Reactants and Catalysts: Several key reactants are employed to facilitate the ester bond formation.
Coupling Agents: Dicyclohexylcarbodiimide (DCC) is a widely used reagent that activates the carboxylic acid of L-valine, making it susceptible to nucleophilic attack by the hydroxyl groups of ganciclovir. semanticscholar.orggoogle.comnih.gov
Catalysts: 4-(dimethylamino)pyridine (DMAP) is often used as a catalyst to accelerate the esterification reaction. google.comnih.gov
Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are common solvents for these reactions, partly because they can dissolve ganciclovir, which has limited solubility in many organic solvents. semanticscholar.orgnih.gov Using a solvent that effectively dissolves unprotected ganciclovir can eliminate the need for additional protection and deprotection steps on the ganciclovir molecule itself. google.com
| Reactant/Catalyst | Function | Reference |
|---|---|---|
| N-Benzyloxycarbonyl (Cbz) | Amino-protecting group for L-valine | researchgate.netgoogle.com |
| Dicyclohexylcarbodiimide (DCC) | Coupling agent to activate the carboxylic acid | semanticscholar.orggoogle.com |
| 4-(dimethylamino)pyridine (DMAP) | Catalyst to accelerate esterification | google.comnih.gov |
| Dimethyl sulfoxide (DMSO) | Solvent for the reaction | google.comsemanticscholar.org |
Formation of Trifluoroacetic Acid (TFA) Salt
Following the synthesis and initial purification of the Bis(L-Valine) Ester of ganciclovir, it can be converted into a trifluoroacetate (B77799) (TFA) salt. simsonpharma.com This is often done to improve the compound's purity, stability, and handling characteristics. Trifluoroacetic acid is a strong acid that readily forms salts with basic functional groups, such as the free amino groups of the valine esters after deprotection, or the purine (B94841) ring of ganciclovir. researchgate.net
The formation of the TFA salt can also be an integral part of the purification process. In one described method, trifluoroacetic acid is used to remove unreacted ganciclovir impurity from the desired ester product. google.com The procedure involves dissolving the crude product mixture in cold TFA, followed by dilution with water and extraction with an organic solvent like dichloromethane. google.com This process selectively isolates the ester, which can then be precipitated as the TFA salt. The molecular formula for Bis(L-Valine) Ester Ganciclovir TFA Salt is given as C19H31N7O6·C2HF3O2. simsonpharma.com
Stereochemical Considerations of L-Valine Moieties
The incorporation of L-valine, a chiral amino acid, into the ganciclovir structure introduces new stereocenters. Ganciclovir itself is achiral, but its esterification with two L-valine molecules results in a product with two chiral centers, one for each valine residue. Since the naturally occurring L-isomer of valine is used, the stereochemistry at these centers is defined.
However, the synthesis gives rise to a mixture of two diastereomers. semanticscholar.org This is because the two hydroxyl groups of ganciclovir are chemically equivalent, and the addition of the first L-valine molecule creates a chiral center, leading to the formation of two diastereomers upon the addition of the second L-valine molecule. Valganciclovir (B601543), the mono-L-valyl ester of ganciclovir, also exists as a mixture of two diastereomers. semanticscholar.org
A significant concern during synthesis is the potential for racemization at the chiral carbon of L-valine. semanticscholar.org The chemical conditions used during the protection, activation, and deprotection steps can potentially lead to the loss of stereochemical integrity, resulting in a mixture of L- and D-valine esters. semanticscholar.org Strategies such as using masked amino acid equivalents, like azido acids, have been explored to mitigate this risk. semanticscholar.org
Structural Elucidation Methodologies
A combination of spectroscopic and chromatographic techniques is essential to confirm the structure and purity of Bis(L-Valine) Ester Ganciclovir and its TFA salt.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound, thereby confirming the successful addition of two valine moieties to the ganciclovir molecule. nih.govresearchgate.net Liquid chromatography-mass spectrometry (LC-MS) is particularly useful for analyzing the purity of the product and identifying any byproducts or impurities. researchgate.net
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy can be used to identify key functional groups in the molecule. The presence of a strong carbonyl (C=O) stretching band for the ester group would be a key indicator of a successful reaction. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a critical analytical technique for assessing the purity of the final compound and for separating the different diastereomers. semanticscholar.org It is also used to monitor the progress of the synthesis and purification steps. semanticscholar.org
| Methodology | Purpose | Reference |
|---|---|---|
| ¹H and ¹³C NMR | Confirms the chemical structure and connectivity of atoms. | nih.govmedcraveonline.com |
| Mass Spectrometry (MS/LC-MS) | Determines molecular weight and assesses purity. | nih.govresearchgate.net |
| FT-IR Spectroscopy | Identifies key functional groups (e.g., ester carbonyl). | researchgate.net |
| HPLC | Assesses purity and separates diastereomers. | semanticscholar.org |
Prodrug Bioconversion and Metabolic Fate in Preclinical Models
Enzymatic Hydrolysis of Ester Linkages
The fundamental step in the activation of Bis(L-Valine) Ester Ganciclovir (B1264) is the cleavage of its ester bonds to release the parent drug, ganciclovir. This process is mediated by ubiquitous endogenous enzymes.
The conversion of valine ester prodrugs of ganciclovir is a rapid and efficient process. After administration, these prodrugs are readily hydrolyzed by esterases present in the body. drugbank.com The Bis(L-Valine) Ester would first be hydrolyzed to the mono-L-valyl ester of ganciclovir (valganciclovir) and then subsequently to ganciclovir and L-valine. sci-hub.seresearchgate.net This enzymatic cleavage is the critical activation step that allows the polar ganciclovir molecule to be released systemically after the more lipophilic prodrug is absorbed. nih.gov The presence of esterases in tissues such as the intestine and liver ensures that this conversion happens quickly following oral absorption. drugbank.com The rationale behind creating such ester prodrugs is the presence of these esterases, which aid in cleaving the ester bond, leading to the release of the active drug. medcraveonline.com
The bioconversion of ganciclovir valine esters is not mediated by a single enzyme but by a variety of carboxylesterases. Key among these are intestinal and hepatic esterases, which are responsible for the rapid and extensive first-pass metabolism of the prodrug into ganciclovir. drugbank.com
A specific and highly efficient enzyme identified in this process is human valacyclovirase (VACVase). nih.govnih.gov VACVase is a specific α-amino acid ester hydrolase that catalyzes the hydrolytic activation of antiviral nucleoside prodrugs like valganciclovir (B601543). nih.gov Biochemical data show that this enzyme hydrolyzes esters of α-amino acids exclusively. nih.gov Its activity is crucial for the conversion of the absorbed prodrug into the active compound before it reaches systemic circulation. nih.gov The broad specificity of VACVase makes it a valuable target for amino acid ester-based prodrug strategies. nih.gov
Kinetics of Bioconversion and Prodrug Stability
The stability of the Bis(L-Valine) Ester and its mono-ester intermediate, valganciclovir, is influenced by environmental factors such as pH and the inherent chemical dynamics of its diastereomers.
The chemical stability of valganciclovir, the intermediate in the hydrolysis of the bis-valine ester, is highly dependent on pH. In vitro studies conducted at 37°C have demonstrated that the molecule exhibits maximum stability in acidic conditions. sci-hub.senih.gov At a pH of 3.81, the hydrolysis half-life is approximately 220 days. sci-hub.senih.govresearchgate.net However, as the pH increases towards neutral and basic conditions, the rate of hydrolysis to ganciclovir and L-valine increases significantly. sci-hub.senih.gov This pH-rate profile is characteristic of hydroxide (B78521) ion-catalyzed mechanisms. nih.govresearchgate.net The long half-life in acidic environments suggests stability in the upper gastrointestinal tract. sci-hub.se
Table 1: In Vitro Hydrolysis of Valganciclovir at 37°C
| pH Value | Half-Life (t½) |
|---|---|
| 3.81 | 220 days |
| 7.08 | 11 hours |
| 9.66 | 3 hours |
Data sourced from studies on the aqueous reactivity of valganciclovir. sci-hub.se
Valganciclovir exists as a mixture of two diastereomers (R and S). nih.gov In aqueous solutions, these diastereomers undergo epimerization. sci-hub.senih.gov The kinetics of this isomerization show that the process is approximately ten times faster than the hydrolysis of the ester bond over the studied pH range. nih.govresearchgate.net At a pH of 7.01 and a temperature of 37°C, the half-life for reaching equilibrium is about 1 hour. sci-hub.senih.gov The equilibrium mixture consists of a 52:48 ratio of the R to S isomers. sci-hub.senih.govresearchgate.net Similar to hydrolysis, the isomerization reaction is also catalyzed by hydroxide ions and exhibits maximum stability at a pH below 3.8. nih.govresearchgate.net
Table 2: In Vitro Isomerization of Valganciclovir Diastereomers at 37°C
| Parameter | Value |
|---|---|
| pH for Maximum Stability | < 3.8 |
| Half-life at pH 7.01 | 1 hour |
| Equilibrium Ratio (R:S) | 52:48 |
Data sourced from studies on the aqueous reactivity of valganciclovir. sci-hub.senih.gov
Intracellular Activation Pathways
Once Bis(L-Valine) Ester Ganciclovir is hydrolyzed to ganciclovir, the active drug must be further phosphorylated intracellularly to exert its antiviral effect. researchgate.net This bioactivation is a critical step and is selectively enhanced in virus-infected cells. nih.gov
In cells infected with cytomegalovirus (CMV), a virus-encoded protein kinase, UL97, catalyzes the initial phosphorylation of ganciclovir to ganciclovir monophosphate. nih.gov This is the rate-limiting step in the activation pathway and is what confers selectivity, as the viral kinase is much more efficient at phosphorylating ganciclovir than host cell kinases. nih.gov
Following the initial step, cellular enzymes, specifically guanylate kinase (GUK1), further phosphorylate the monophosphate form to ganciclovir diphosphate (B83284). nih.gov Other cellular kinases then complete the process, generating ganciclovir triphosphate. drugbank.comnih.gov This triphosphate analog is the active moiety that inhibits viral DNA synthesis by competing with deoxyguanosine triphosphate for incorporation into the elongating viral DNA chain, resulting in the termination of DNA replication. drugbank.com
Release of Parent Ganciclovir
The conversion of Bis(L-Valine) Ester Ganciclovir into its active parent form, ganciclovir, is a hydrolytic process mediated by enzymes in the body. The L-valine esters are designed to be cleaved by esterases, which are abundant in the intestines and liver. drugbank.comwikipedia.org This enzymatic action releases the two valine amino acids and the parent ganciclovir molecule. drugbank.com
This bioconversion is analogous to that of valganciclovir, the mono-L-valyl ester of ganciclovir, which is known to be rapidly and extensively converted to ganciclovir after administration. drugbank.comwikipedia.orgpatsnap.com The addition of the valine esters increases the lipophilicity of the ganciclovir molecule, which can facilitate its absorption. nih.gov Once absorbed, the ester bonds are readily hydrolyzed by endogenous esterases to yield ganciclovir, making it available for its antiviral activity. drugbank.comnih.gov Preclinical pharmacokinetic studies on similar L-valine ester prodrugs have demonstrated high oral bioavailability, indicating efficient hydrolysis of the ester to the parent drug. nih.gov
| Step | Process | Location | Enzymes Involved | Outcome |
|---|---|---|---|---|
| 1 | Hydrolysis of Ester Bonds | Intestines, Liver | Esterases | Release of parent Ganciclovir and L-valine |
Subsequent Phosphorylation for Antiviral Activity
Following its release from the prodrug, ganciclovir must be activated through a series of phosphorylation steps to exert its antiviral effect. patsnap.com This activation process is highly specific to virus-infected cells, which contributes to the drug's selective toxicity. patsnap.comnih.gov
The activation cascade begins with an initial phosphorylation of ganciclovir to ganciclovir monophosphate. This crucial first step is catalyzed by a viral protein kinase homolog encoded by the human cytomegalovirus (HCMV) UL97 gene. patsnap.comnih.govresearchgate.netncats.io This enzyme's preference for ganciclovir ensures that the drug is primarily activated within cells infected with the virus. patsnap.comncats.io
Once ganciclovir monophosphate is formed, cellular kinases in the host cell catalyze two further phosphorylation steps. drugbank.comresearchgate.net These enzymes convert the monophosphate form first to ganciclovir diphosphate and subsequently to the active antiviral agent, ganciclovir triphosphate. wikipedia.orgpatsnap.com It is this triphosphate form that inhibits viral DNA synthesis by acting as a competitive inhibitor of viral DNA polymerase and by causing premature termination of the viral DNA chain upon incorporation. patsnap.compatsnap.com The concentration of the active ganciclovir triphosphate can be significantly higher in CMV-infected cells compared to uninfected cells. ncats.io
| Step | Reactant | Enzyme | Product | Significance |
|---|---|---|---|---|
| 1 | Ganciclovir | Viral Protein Kinase (UL97) | Ganciclovir Monophosphate | Rate-limiting step; confers selectivity for infected cells. patsnap.comnih.gov |
| 2 | Ganciclovir Monophosphate | Cellular Kinases | Ganciclovir Diphosphate | Intermediate phosphorylation step. drugbank.com |
| 3 | Ganciclovir Diphosphate | Cellular Kinases | Ganciclovir Triphosphate | Active form; inhibits viral DNA polymerase. patsnap.compatsnap.com |
Compound Index
| Compound Name |
|---|
| Bis(L-Valine) Ester Ganciclovir TFA Salt |
| Ganciclovir |
| Ganciclovir Monophosphate |
| Ganciclovir Diphosphate |
| Ganciclovir Triphosphate |
| Valganciclovir |
Pharmacokinetic Profiling in Preclinical Systems
Absorption and Membrane Transport Mechanisms
The enhanced absorption of ganciclovir (B1264) prodrugs is largely attributed to their interaction with specific transporters in biological membranes. This section explores the role of these transporters and the resulting oral bioavailability observed in preclinical models.
Role of Peptide Transporters (e.g., PEPT1) in Permeability Enhancement
The intestinal absorption of many amino acid ester prodrugs is significantly enhanced by carrier-mediated transport systems. For valine esters of ganciclovir, the human peptide transporter 1 (PEPT1) plays a crucial role. researchgate.net This transporter recognizes the dipeptide-like structure of the prodrug, facilitating its transport across the intestinal epithelium.
Studies on dipeptide monoester prodrugs of ganciclovir have demonstrated their high affinity for peptide transporters expressed on the corneal epithelium. sigmaaldrich.com Specifically, a valine-valine-ganciclovir (B611631) (Val-Val-GCV) monoester was found to have a high affinity for these transporters. sigmaaldrich.com The transport of a model peptide transporter substrate, [3H]Gly-Sar, was inhibited by dipeptide monoester prodrugs of ganciclovir, indicating competitive binding to the transporter. sigmaaldrich.com For instance, the transport of [3H]Gly-Sar across the cornea was reduced by nearly 40% in the presence of Val-Val-GCV. sigmaaldrich.com This enhanced transport mechanism is a key factor in the improved bioavailability of these prodrugs compared to the parent drug, ganciclovir, which has poor transcellular permeability. sigmaaldrich.com
Oral Bioavailability Studies in Animal Models
The oral bioavailability of ganciclovir is notably low. However, its L-valine ester prodrug, valganciclovir (B601543), demonstrates a significant improvement in oral absorption. In liver transplant recipients, the absolute bioavailability of oral ganciclovir was approximately 6.3%, whereas valganciclovir formulations delivered about 60% of their ganciclovir equivalents to the systemic circulation. documentsdelivered.com This represents a nearly 10-fold increase in bioavailability. documentsdelivered.com
Pharmacokinetic studies in Sprague-Dawley rats with a dipeptide prodrug of ganciclovir, Tyrosine-Valine-GCV (YVGCV), showed that the area under the plasma-concentration time curve (AUC) for the total concentration of ganciclovir was approximately 200% greater than that of ganciclovir itself following intestinal absorption. nih.gov A complete conversion of the dipeptide prodrug to the parent compound, ganciclovir, was observed, likely due to hepatic first-pass metabolism. nih.gov
In a study involving adult horses, the oral administration of valganciclovir resulted in a mean maximum serum ganciclovir concentration of 0.58 ± 0.37 μg/mL, with a bioavailability of 41 ± 20%. nih.gov
Table 1: Oral Bioavailability of Ganciclovir and its Prodrugs in Different Species
| Compound | Species | Bioavailability (%) |
|---|---|---|
| Ganciclovir | Human (Liver Transplant Recipients) | 6.3 |
| Valganciclovir | Human (Liver Transplant Recipients) | ~60 |
| Valganciclovir | Horse | 41 ± 20 |
| Tyrosine-Valine-GCV | Rat | ~200% increase in AUC vs. GCV |
Ex Vivo Uptake in Ocular Tissues (e.g., rabbit eye)
The cornea presents a significant barrier to the penetration of many ophthalmic drugs. Prodrug strategies have been effectively employed to enhance the ocular delivery of ganciclovir. Ex vivo studies using isolated rabbit corneas have shown that lipophilic ester prodrugs of ganciclovir can significantly improve its uptake into ocular tissues. documentsdelivered.com
In one study, the corneal permeability of ganciclovir was found to be 3.82 ± 0.19 x 10-6 cm/sec. documentsdelivered.com The permeability increased with the lipophilicity of the mono-ester prodrugs. The valerate (B167501) ester of ganciclovir exhibited the highest permeability at 23.70 ± 1.36 x 10-6 cm/sec, representing an approximately 6-fold increase compared to the parent drug. documentsdelivered.com
Further studies with dipeptide monoester prodrugs of ganciclovir in anesthetized New Zealand albino rabbits demonstrated superior corneal absorption and bioavailability compared to ganciclovir and its mono-valine ester (valganciclovir). nih.govresearchgate.net The area under the concentration-time profile (AUC) of total ganciclovir from a tyrosine-valine-ganciclovir (YVGCV) prodrug was 12-fold higher than that of ganciclovir and 6.2-fold higher than that of valganciclovir. nih.govresearchgate.net A valine-valine-ganciclovir (VVGCV) prodrug also showed a 3.2 times higher AUC relative to valganciclovir. nih.govresearchgate.net This facilitated absorption is likely due to a combination of passive transcellular diffusion and transport mediated by peptide transporters (PEPT1) in the corneal epithelium. nih.gov
Table 2: Ocular Pharmacokinetic Parameters of Ganciclovir and its Prodrugs in Rabbits
| Compound Administered | Parameter | Value | Fold Increase vs. Ganciclovir | Fold Increase vs. Valganciclovir |
|---|---|---|---|---|
| Tyrosine-Valine-GCV (YVGCV) | AUC of total GCV | - | 12 | 6.2 |
| AUC of regenerated GCV | - | 8.6 | - | |
| Cmax of regenerated GCV | - | 4.9 | - | |
| Valine-Valine-GCV (VVGCV) | AUC of total GCV | - | - | 3.2 |
Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation
PBPK modeling is a powerful tool used in drug development to simulate and predict the pharmacokinetic behavior of drugs in various physiological and pathological conditions.
Development of Preclinical PBPK Models for Ganciclovir Prodrugs
PBPK models have been developed for ganciclovir and its prodrug, valganciclovir, to simulate their pharmacokinetic profiles. nih.govresearchgate.net These models are built using a "bottom-up" approach, incorporating physicochemical properties of the drug and in vitro data, which are then verified with preclinical and clinical pharmacokinetic data. nih.govresearchgate.net
The development of these models involves a stepwise process. nih.govresearchgate.net Initially, the model is developed and verified in preclinical animal species before being extrapolated to human populations. nih.govresearchgate.net A key component of these models is the incorporation of the conversion of the prodrug (valganciclovir) to the active drug (ganciclovir) via esterases. nih.govresearchgate.net The models also account for permeability-limited tissue distribution and the involvement of active transport processes in the gut, liver, and kidney. nih.govresearchgate.net
Prediction of Drug Disposition in Animal Species (e.g., mouse, rat, dog, monkey)
Preclinical PBPK models are instrumental in understanding and predicting the disposition of ganciclovir and its prodrugs across different animal species. researchgate.net Modeling in species such as the mouse, rat, dog, and monkey has been used to gain a comprehensive understanding of the pharmacokinetics of valganciclovir and ganciclovir. researchgate.net
By validating the model assumptions in these animal species, the models can then be adapted to predict the pharmacokinetics in humans. researchgate.net This cross-species extrapolation is a critical step in drug development, allowing for the prediction of human pharmacokinetics before clinical trials are initiated. researchgate.net The ability of these PBPK models to accurately simulate plasma exposures in preclinical species provides confidence in their predictive power for human studies. nih.govresearchgate.net
Distribution and Clearance in Preclinical Tissues and Fluids
The preclinical evaluation of prodrugs is essential to determine their potential for enhanced drug delivery. In the case of ganciclovir, diester prodrugs have been synthesized to improve its physicochemical properties and prolong its therapeutic effect within the eye. While specific pharmacokinetic data for Bis(L-Valine) Ester Ganciclovir TFA Salt is not extensively available in published literature, studies on analogous acyl diester prodrugs of ganciclovir provide significant insights into the expected distribution and clearance profile of this class of compounds in ocular tissues.
Vitreal Pharmacokinetics in Animal Ocular Models
Studies utilizing animal models, such as the New Zealand albino rabbit, are crucial for delineating the pharmacokinetic behavior of ganciclovir and its prodrugs in the vitreous humor. Following intravitreal administration, the concentration and persistence of the drug in this clear, gel-like substance that fills the eyeball are key determinants of its efficacy.
Research into a series of acyl diester prodrugs of ganciclovir (diacetate, dipropionate, and dibutyrate) has demonstrated the potential to achieve sustained therapeutic concentrations of the parent drug. nih.gov In these studies, after intravitreal injection, the prodrugs are metabolized to release ganciclovir. A key finding is that the mean residence time (MRT) of the regenerated ganciclovir was significantly increased—approximately twofold—compared to the administration of ganciclovir itself. nih.gov This suggests that a diester prodrug strategy can effectively create a temporary drug reservoir within the vitreous, prolonging the active agent's availability at the target site.
The vitreal elimination half-lives of the diester prodrugs themselves were observed to be relatively short and decreased as the ester chain length increased. nih.gov For instance, the half-lives for ganciclovir diacetate, dipropionate, and dibutyrate esters were found to be 112 ± 37 minutes, 41.9 ± 13.1 minutes, and 33.5 ± 6.5 minutes, respectively. nih.gov This rapid clearance of the prodrug is coupled with the slower elimination of the regenerated ganciclovir, which is the desired therapeutic effect.
| Compound | Vitreal Elimination Half-life (t½) (min) | MRT of Regenerated Ganciclovir (min) |
|---|---|---|
| Ganciclovir Diacetate | 112 ± 37 | 356 ± 16 |
| Ganciclovir Dipropionate | 41.9 ± 13.1 | 341 ± 11 |
| Ganciclovir Dibutyrate | 33.5 ± 6.5 | 324 ± 19 |
| Ganciclovir (Control) | 325 - 401 | 185 ± 28 |
Influence of Metabolic Activity on Tissue Distribution
The distribution of Bis(L-Valine) Ester Ganciclovir and other diester prodrugs in ocular tissues is intrinsically linked to the metabolic activity within these tissues. The prodrug itself is designed for improved properties such as lipophilicity, which can influence its penetration and initial distribution into ocular structures. researchgate.net However, its therapeutic action depends on its conversion to the active parent compound, ganciclovir, a process mediated by esterase enzymes present in ocular tissues. researchgate.net
Upon administration, the diester prodrug is expected to undergo enzymatic hydrolysis. Studies on various ganciclovir ester prodrugs confirm that this bioconversion occurs in ocular tissues, effectively releasing the active drug. researchgate.net The rate of this hydrolysis can vary depending on the specific ester linkage and the enzymatic activity levels in different tissues. This metabolic conversion is a critical factor in the compound's tissue distribution profile; it governs the rate at which the active drug becomes available in target tissues like the retina and the rate at which the prodrug is cleared.
By designing the prodrug to be a substrate for these ocular esterases, a localized and sustained release of ganciclovir can be achieved. The prodrug can distribute within the ocular tissues, and its subsequent metabolic conversion ensures that therapeutic concentrations of ganciclovir are maintained over an extended period. This mechanism enhances the drug's mean residence time not just in the vitreous humor but potentially within the retinal tissue itself, which is a primary target for antiviral therapy. nih.gov The lipophilicity of diester prodrugs is generally higher than that of ganciclovir, which may facilitate distribution into cellular compartments before metabolic activation. researchgate.net
Preclinical Antiviral Efficacy and Mechanism of Action
In Vitro Antiviral Activity against Viral Pathogens
Studies have demonstrated that Bis(L-Valine) Ester Ganciclovir (B1264) exhibits a marked increase in potency against several herpesviruses when compared to ganciclovir itself researchgate.netnih.gov. This enhancement is attributed to its prodrug nature, which facilitates greater intracellular delivery of the active compound.
Bis(L-Valine) Ester Ganciclovir has shown significantly enhanced antiviral activity against human cytomegalovirus (HCMV) in vitro. Research involving various diester prodrugs of ganciclovir highlighted that the bis(L-valine) ester, in particular, demonstrated a marked increase in its potency against HCMV researchgate.netnih.gov. While specific quantitative data such as IC50 values from comprehensive studies are not publicly available in detail, the qualitative evidence points to a substantial improvement in its ability to inhibit viral replication compared to the parent ganciclovir. This increased efficacy suggests that the prodrug design is successful in augmenting the intracellular concentration of the active antiviral agent in HCMV-infected cells.
Table 1: In Vitro Antiviral Activity against Human Cytomegalovirus (HCMV)
| Compound | Antiviral Activity against HCMV |
| Ganciclovir | Standard Activity |
| Bis(L-Valine) Ester Ganciclovir | Markedly Enhanced Potency researchgate.netnih.gov |
Note: Specific IC50 values are not available in the reviewed literature; the table reflects the qualitative findings of increased potency.
Similar to its activity against HCMV, Bis(L-Valine) Ester Ganciclovir has also demonstrated a marked increase in potency against both Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2) in in vitro assays researchgate.netnih.gov. The improved efficacy against these common viral pathogens underscores the broad-spectrum potential of this prodrug strategy within the herpesvirus family. The enhanced ability to suppress HSV-1 and HSV-2 replication is a direct consequence of the prodrug's efficient cellular uptake and subsequent conversion to the active ganciclovir triphosphate within infected cells.
Table 2: In Vitro Antiviral Activity against Herpes Simplex Viruses (HSV-1, HSV-2)
| Compound | Antiviral Activity against HSV-1 | Antiviral Activity against HSV-2 |
| Ganciclovir | Standard Activity | Standard Activity |
| Bis(L-Valine) Ester Ganciclovir | Markedly Enhanced Potency researchgate.netnih.gov | Markedly Enhanced Potency researchgate.netnih.gov |
Note: Specific IC50 values are not available in the reviewed literature; the table reflects the qualitative findings of increased potency.
Cellular Uptake and Intracellular Conversion for Efficacy
The enhanced antiviral efficacy of Bis(L-Valine) Ester Ganciclovir is intrinsically linked to its mechanism of cellular entry and subsequent metabolic activation. As a di-amino acid ester prodrug, it is engineered to exploit specific cellular transport mechanisms.
It is well-established that amino acid ester prodrugs of nucleoside analogs are recognized and transported by cellular machinery, most notably peptide transporters such as PEPT1 umich.edusemanticscholar.orgsolvobiotech.comresearchgate.net. These transporters are present on the surface of various cells and are responsible for the uptake of di- and tripeptides. By mimicking the structure of these natural substrates, Bis(L-Valine) Ester Ganciclovir can be actively transported into the cell, leading to higher intracellular concentrations than what can be achieved with the parent drug, ganciclovir, which typically relies on less efficient transport mechanisms clinpgx.org.
Once inside the cell, the prodrug undergoes enzymatic hydrolysis. Cellular esterases cleave the two L-valine ester bonds, releasing the active ganciclovir molecule anmfonline.org. This bioconversion is a critical step, as ganciclovir itself must be present within the cell to exert its antiviral effect. The released ganciclovir is then phosphorylated, initially by a viral-encoded protein kinase in infected cells (such as the UL97 phosphotransferase in HCMV-infected cells), and subsequently by cellular kinases to form ganciclovir triphosphate clinpgx.org. This active triphosphate form is the ultimate inhibitor of viral DNA polymerase, leading to the termination of viral DNA replication clinpgx.orgnih.gov.
Correlation between Prodrug Structure, Bioconversion, and Antiviral Potency
The structure of Bis(L-Valine) Ester Ganciclovir is directly correlated with its enhanced bioconversion and, consequently, its heightened antiviral potency. The key structural modification is the addition of two L-valine amino acid moieties to the ganciclovir backbone via ester linkages.
This structural alteration serves a dual purpose. Firstly, the addition of the valine esters increases the lipophilicity of the molecule compared to ganciclovir, which can facilitate its passage across cellular membranes. Secondly, and more importantly, the presence of the amino acid residues allows the prodrug to be recognized by peptide transporters, leading to a more efficient and active uptake into cells umich.edusolvobiotech.com. The stereochemistry of the amino acid is also crucial, with the L-isomers generally being preferred substrates for these transporters, leading to more effective uptake than their D-counterparts researchgate.net.
The successful intracellular delivery of the prodrug is followed by its efficient bioconversion. The ester bonds are designed to be labile enough to be readily cleaved by ubiquitous intracellular esterases, ensuring the timely release of ganciclovir within the target cell anmfonline.org. This efficient two-step process of enhanced uptake followed by rapid intracellular hydrolysis results in a higher concentration of the active ganciclovir triphosphate in infected cells. This, in turn, leads to a more potent inhibition of viral replication and explains the observed marked increase in antiviral activity against HCMV, HSV-1, and HSV-2 when compared to the administration of ganciclovir alone researchgate.netnih.gov. Therefore, the prodrug strategy embodied by Bis(L-Valine) Ester Ganciclovir effectively links a specifically designed chemical structure to an improved biological outcome.
Advanced Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Quantitative Analysis and Purity Assessment
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in the analysis of ganciclovir (B1264) and its prodrugs. These techniques offer high resolution and sensitivity for quantification, purity evaluation, and stability testing.
HPLC is widely employed for the quantitative determination of ganciclovir prodrugs and their active metabolite, ganciclovir, in various matrices. Reversed-phase (RP) HPLC is the most common approach, utilizing C18 or similar stationary phases. The selection of mobile phase composition, flow rate, and detector wavelength is optimized to achieve adequate separation and sensitivity. For instance, a method for determining ganciclovir and its related substances used a Hypersil ODS2 C18 column with a mobile phase of 0.02 M potassium dihydrogen phosphate buffer (pH 6.0) and methanol (92:8) at a flow rate of 1.0 mL/min, with UV detection at 254 nm researchgate.net. Another method for valganciclovir (B601543) utilized a mobile phase of 0.05% orthophosphoric acid and acetonitrile (80:20 v/v) with a flow rate of 0.6 mL/min and detection at 254 nm jpionline.org. These methods are validated for parameters such as linearity, accuracy, and precision to ensure reliable quantification for pharmacokinetic and quality control studies pharmjournal.runih.gov.
Table 1: Examples of HPLC Conditions for Ganciclovir and Prodrug Analysis
| Analyte(s) | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| Ganciclovir & Related Substances | Hypersil ODS2 C18 (250 x 4.6 mm, 5 µm) | 0.02 M KH2PO4 buffer (pH 6.0):Methanol (92:8) | 1.0 | UV at 254 nm | researchgate.net |
| Valganciclovir | Shimadzu C18 | 0.05% Orthophosphoric Acid:Acetonitrile (80:20 v/v) | 0.6 | UV at 254 nm | jpionline.org |
| Valganciclovir HCl | Hibar C18 (250 x 4.6 mm, 5µ) | Methanol:25mM Ammonium Acetate (pH 3.0) (10:90 v/v) | 1.0 | PDA at 254 nm | |
| Ganciclovir | Inertsil ODS C18 (250 x 4.6 mm, 5.0 µm) | Ammonium Acetate Buffer with Hexane Sulfonic Acid:Acetonitrile (90:10 v/v) | 1.0 | UV at 245 nm | researchgate.net |
Stability-indicating methods are crucial for determining the intrinsic stability of a drug substance by separating the intact drug from its potential degradation products. For ganciclovir prodrugs like valganciclovir, forced degradation studies are performed under various stress conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal stress, in line with ICH guidelines researchgate.netejpmr.comakjournals.com.
One study subjected valganciclovir to hydrolytic (acid, base, neutral), oxidative, photolytic, and thermal stress. The drug was found to be most labile under acidic and photoacidic conditions researchgate.netakjournals.com. Another study found that valganciclovir degraded extensively under alkaline hydrolysis and oxidation with hydrogen peroxide but was stable to photolysis . The developed RP-HPLC methods could effectively resolve the main peak from the degradation products, demonstrating their specificity and stability-indicating power ejpmr.comijpronline.com. For example, the hydrolysis of valganciclovir yields ganciclovir and L-valine, which can be monitored by HPLC tandfonline.com. The maximum stability for valganciclovir in aqueous solution was observed at pH 3.81, with a half-life of 220 days at 37°C tandfonline.com.
Table 2: Summary of Forced Degradation Studies for Valganciclovir
| Stress Condition | Observation | Reference |
| Acid Hydrolysis | Significant degradation observed | researchgate.netejpmr.comakjournals.com |
| Alkaline Hydrolysis | Extensive degradation observed | ejpmr.com |
| Neutral Hydrolysis | Mild degradation observed | |
| Oxidation (H₂O₂) | Extensive degradation observed | |
| Photolysis | Stable | researchgate.netakjournals.com |
| Thermal Degradation | Degradation observed | ejpmr.com |
Impurity profiling is a critical aspect of pharmaceutical development to ensure the safety and efficacy of a drug. For valganciclovir, several process-related impurities and degradation products have been identified. Bis(L-Valine) Ester Ganciclovir is a known process-related impurity wisdomlib.orgresearchgate.net. Other common impurities include ganciclovir, guanine, methoxymethylguanine, and monoacetoxyganciclovir wisdomlib.org.
RP-HPLC methods have been specifically developed to separate and quantify these known impurities wisdomlib.orgsynthinkchemicals.com. A novel RP-HPLC method utilized a Zorbax SB C18 column with a gradient mobile phase of Ammonium Phosphate Monobasic buffer and Methanol, with UV detection at 254 nm, to successfully separate five known impurities, including the Bis Valine Ester wisdomlib.org. The identification and characterization of these impurities are essential for setting appropriate specifications in the final drug product synthinkchemicals.comdaicelpharmastandards.com.
Table 3: Common Impurities of Ganciclovir and its Prodrugs
| Impurity Name | Chemical Name | Reference |
| Ganciclovir Impurity F | Bis(L-Valine) Ester Ganciclovir | synzeal.com |
| Ganciclovir | 9-[(2-Hydroxy-1-(hydroxymethyl)ethoxy)methyl]guanine | wisdomlib.org |
| Guanine | 2-Amino-1,9-dihydro-6H-purin-6-one | wisdomlib.org |
| Ganciclovir Impurity H | N/A | |
| Ganciclovir Impurity I | Ganciclovir Diacetyl Impurity | |
| Methoxymethylguanine | N/A | wisdomlib.org |
Spectroscopic Methods for Structural Confirmation and Assay (e.g., UV Spectrophotometry)
Spectroscopic techniques are routinely used in conjunction with chromatography for the identification, structural confirmation, and assay of pharmaceutical compounds. UV spectrophotometry is commonly employed as a detection method in HPLC systems. Ganciclovir and its valine esters contain a purine (B94841) chromophore, which allows for strong UV absorbance. The maximum absorbance is typically observed around 252-255 nm researchgate.nethumanjournals.com. Detection wavelengths of 254 nm or 245 nm are frequently used for the quantitative analysis of ganciclovir and its prodrugs by HPLC researchgate.netjpionline.orgresearchgate.netejpmr.com. The simplicity and robustness of UV detection make it suitable for routine quality control assays researchgate.net.
Hyphenated Mass Spectrometry for Comprehensive Analysis (e.g., LC-MS/MS)
For more comprehensive and sensitive analysis, HPLC is often coupled with mass spectrometry (MS), a technique known as LC-MS or LC-MS/MS. This hyphenated technique combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of mass spectrometry, making it the preferred method for bioanalysis and the characterization of unknown impurities or degradation products pharmjournal.runih.gov.
LC-MS/MS methods have been developed for the simultaneous determination of valganciclovir and its active metabolite ganciclovir in biological matrices like human plasma pharmjournal.runih.gov. These methods often use protein precipitation for sample preparation followed by analysis, achieving low limits of quantification (LLOQ), typically in the ng/mL range nih.gov. For instance, one method reported an LLOQ of 4 ng/mL for valganciclovir in human plasma nih.gov. The high selectivity of selected reaction monitoring (SRM) in tandem mass spectrometry minimizes interference from matrix components nih.gov. LC-MS/MS is also invaluable for structural elucidation of degradation products formed during stability studies researchgate.netakjournals.com.
Chiral Purity Determination of Starting Materials and Products
Valganciclovir is the L-valyl ester of ganciclovir and exists as a mixture of two diastereomers daicelpharmastandards.com. Furthermore, the synthesis can potentially introduce the corresponding D-valine ester as a chiral impurity. Therefore, controlling the stereochemical purity is critical. The United States Pharmacopeia (USP) specifies that the ratio of the two L-valine diastereomers should be between 45:55 and 55:45 drugfuture.com.
Chiral HPLC methods are developed to separate and quantify these diastereomers and to detect any enantiomeric impurities. These methods are essential for ensuring the correct stereochemical composition of the starting materials (L-valine derivatives) and the final product. Specific HPLC methods can resolve the valganciclovir diastereomers from the D-valganciclovir enantiomers, ensuring the chiral purity of the drug substance drugfuture.com.
Future Research Directions and Prodrug Optimization Strategies
Rational Design for Improved Biopharmaceutical Attributes
The rational design of ganciclovir (B1264) prodrugs, such as the bis(L-valine) ester, is a key strategy to overcome the biopharmaceutical limitations of the parent drug, primarily its poor oral bioavailability. Future research aims to systematically modify the promoiety to enhance characteristics like aqueous solubility, membrane permeability, and metabolic stability.
One approach involves synthesizing and evaluating a series of amino acid ester prodrugs to identify candidates with optimal properties. For instance, studies on monoester prodrugs of ganciclovir have demonstrated that modifications to the promoiety can significantly impact tissue stability, cellular uptake, and transepithelial transport. nih.gov N-acetylated dipeptide prodrugs of ganciclovir, for example, have shown greater stability in various human tissue matrices compared to benzyloxycarbonyl (Cbz)-amino acid prodrugs. nih.gov
Future investigations will likely focus on creating a diverse library of di-ester prodrugs, including variations beyond L-valine, to fine-tune these attributes. The goal is to achieve a balance between increased lipophilicity for better membrane permeation and sufficient aqueous solubility for formulation purposes. By systematically altering the amino acid promoieties, researchers can modulate the prodrug's susceptibility to intestinal and hepatic enzymes, thereby optimizing its conversion to ganciclovir at the desired site of action.
Table 1: Comparison of Biopharmaceutical Properties in Ganciclovir Prodrug Candidates
| Prodrug Candidate | Promoieties | Key Biopharmaceutical Findings | Reference |
| AcPheAbuGCV | N-acetyl-(l)-phenylalanine-(α,l)-aminobutyric acid | Most stable in human cell homogenates, plasma, and liver microsomes; superior cellular uptake and permeability. | nih.gov |
| CbzAlaGCV | N-benzyloxycarbonyl-(L)-alanine | Higher activation rate by hCMV protease. | nih.gov |
| AcPheAlaGCV | N-acetyl-(l)-phenylalanine-(l)-alanine | Higher activation rate by hCMV protease. | nih.gov |
| Long-Chain Lipid Prodrugs | Mono- and di-(O-acyl) esters (e.g., valerate (B167501), decanoate) | Increased lipophilicity and partition coefficient with longer carbon chains; sustained release of ganciclovir. | medcraveonline.com |
Investigation of Targeted Delivery Approaches
Targeted delivery strategies are paramount for maximizing the efficacy of ganciclovir while minimizing potential systemic toxicity. For Bis(L-Valine) Ester Ganciclovir, future research will explore leveraging specific transporter proteins and enzyme-mediated activation at the site of infection.
The amino acid esters on the prodrug can be designed to mimic natural substrates for transporters like the solute carrier (SLC) and ATP-binding cassette (ABC) transporters, which are highly expressed in certain tissues. slideshare.net This approach could enhance drug accumulation in target cells.
Another promising avenue is enzyme-prodrug therapy, where the prodrug is selectively activated by viral enzymes. nih.gov For instance, ganciclovir prodrugs can be designed for activation by human cytomegalovirus (hCMV) protease, an enzyme present only at the site of infection. nih.gov This ensures that the cytotoxic form of the drug is released predominantly within infected cells, sparing healthy ones. nih.gov Research into Bis(L-Valine) Ester Ganciclovir could focus on its interaction with viral kinases or proteases to confirm and optimize this targeted activation mechanism.
Furthermore, the prodrug approach is being extensively investigated for localized drug delivery, particularly to the posterior segment of the eye for treating CMV retinitis. nih.govacs.orgresearchgate.net By modifying the prodrug structure, researchers can control its hydrolysis rate in the vitreous humor and retinal pigment epithelium (RPE), ensuring a sustained release of ganciclovir directly at the site of infection and reducing the need for frequent intravitreal injections. nih.govresearchgate.net Studies have shown that prodrugs with long carbon chains tend to be more labile in tissue homogenates, while those with branched chains are more stable. nih.govresearchgate.net
Application of Computational Chemistry and In Silico Drug Design
Computational chemistry and in silico modeling are becoming indispensable tools in the optimization of prodrug systems. nih.gov These methods can predict how structural modifications to Bis(L-Valine) Ester Ganciclovir TFA Salt will affect its biopharmaceutical properties, thereby streamlining the drug development process and reducing the need for extensive chemical synthesis and testing. nih.gov
Molecular docking simulations can be used to model the interaction between the prodrug and its target enzymes or transporters. nih.gov For example, docking studies can predict the binding affinity of the prodrug to viral kinases, which are responsible for the first phosphorylation step—a critical activation process. nih.govnih.gov This allows for the in silico screening of numerous potential promoieties to identify those most likely to be efficiently recognized and processed by the viral enzyme.
Quantum mechanics/molecular mechanics (QM/MM) and free energy perturbation (FEP) methods offer a more detailed analysis of the enzymatic activation process. nih.gov These techniques can elucidate the mechanism of prodrug cleavage, identify the rate-determining steps, and calculate the energy barriers involved. nih.gov This fundamental understanding allows for the rational design of novel prodrug linkers with tailored activation kinetics. By applying these computational tools, researchers can optimize the structure of the bis(L-valine) ester moiety for enhanced binding, selective cleavage, and improved therapeutic outcomes.
Exploration of Structure-Activity Relationships for Advanced Prodrug Systems
A deep understanding of the structure-activity relationships (SAR) is crucial for the development of next-generation ganciclovir prodrugs. Future research will systematically explore how variations in the ester promoiety of compounds like Bis(L-Valine) Ester Ganciclovir influence their antiviral activity and pharmacokinetic profile.
SAR studies involve synthesizing a series of analogues with modified promoieties and evaluating their performance. For ganciclovir, this could involve:
Varying the Amino Acid: Replacing L-valine with other natural or unnatural amino acids to alter steric and electronic properties, which can affect recognition by enzymes and transporters.
Modifying the Ester Linkage: Investigating different types of cleavable linkers to modulate the rate of hydrolysis and drug release.
Introducing Di- and Tripeptide Moieties: Exploring more complex promoieties to potentially engage different transporters or alter the metabolic pathway.
Studies on other nucleoside analogues have shown that even subtle structural changes can significantly impact antiviral potency. mdpi.com For example, in the development of tenofovir (B777) prodrugs, a bis(L-valine) ester derivative demonstrated significantly improved pharmacokinetic parameters and potent in vivo efficacy compared to the parent drug. nih.gov Similarly, for ganciclovir prodrugs designed for ocular delivery, the hydrolysis rate was found to be highly dependent on the structure of the promoiety; prodrugs with branched carbon chains and aromatic groups were more stable in ocular tissues. nih.gov These findings underscore the importance of SAR in fine-tuning the prodrug for specific applications.
Q & A
Q. How can the structural integrity of Bis(L-Valine) Ester Ganciclovir TFA Salt be confirmed during synthesis?
To verify structural integrity, use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and Fourier-transform infrared (FTIR) spectroscopy. For example, NMR can confirm ester bond formation via chemical shifts for valine methyl groups (~0.8–1.2 ppm) and ganciclovir’s guanine moiety (~6–8 ppm). MS (e.g., ESI-MS) should match the molecular ion peak with the theoretical molecular weight (e.g., [M+H]+). Cross-reference with certified reference standards when available .
Q. What analytical methods are optimal for quantifying this compound in mixtures with related impurities?
High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is standard, using a C18 column and gradient elution (acetonitrile/water with 0.1% TFA). For higher specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) in selected reaction monitoring (SRM) mode can distinguish the compound from impurities like valaciclovir-related compounds. Validate methods per ICH Q2(R1) guidelines, including linearity (R² > 0.995), precision (%RSD < 2%), and recovery (95–105%) .
Q. How should stability-indicating assays be designed for this compound under varying storage conditions?
Conduct accelerated stability studies (40°C/75% RH for 6 months) and analyze degradation products using forced degradation (acid/base hydrolysis, oxidative stress). Monitor purity via HPLC with photodiode array (PDA) detection to track UV spectral changes. Quantify major degradation products (e.g., free ganciclovir or valine esters) and establish acceptance criteria (e.g., ≤0.5% degradation) .
Advanced Research Questions
Q. How can experimental design optimize the esterification reaction yield while minimizing byproducts?
Apply factorial design (e.g., 2³ full factorial) to test variables: reaction temperature (20–60°C), molar ratio of valine to ganciclovir (1:1 to 3:1), and catalyst concentration (0.1–1.0 mol%). Use response surface methodology (RSM) to model interactions and identify optimal conditions. Validate predictions with confirmatory runs (n=3) to ensure reproducibility. Statistical software (e.g., Minitab) can automate analysis .
Q. What strategies resolve discrepancies between in vitro antiviral activity and in vivo pharmacokinetic data for this prodrug?
Investigate bioavailability factors: (1) Assess esterase-mediated hydrolysis rates in plasma vs. target tissues via LC-MS. (2) Compare cell permeability (e.g., Caco-2 assays) with in vivo absorption (AUC0–24). (3) Use physiologically based pharmacokinetic (PBPK) modeling to simulate tissue distribution. Adjust experimental models (e.g., use humanized liver mice) to bridge in vitro-in vivo gaps .
Q. How can researchers address contradictory cytotoxicity data across cell lines?
Standardize assay conditions: (a) Use identical cell passage numbers and seeding densities. (b) Control for serum esterase activity by pre-treating fetal bovine serum (heat inactivation). (c) Validate cytotoxicity via orthogonal methods (MTT assay, ATP luminescence). Perform meta-analysis of published data to identify confounding variables (e.g., solvent effects from DMSO) .
Q. What advanced techniques characterize the salt form’s impact on crystallinity and solubility?
Use X-ray powder diffraction (XRPD) to compare crystal structures of the TFA salt vs. free base. Determine solubility via shake-flask method in biorelevant media (FaSSIF/FeSSIF) at 37°C. Pair with dynamic vapor sorption (DVS) to assess hygroscopicity, which affects formulation stability. Molecular dynamics simulations can predict salt dissociation kinetics .
Methodological Considerations
- Data Validation : Cross-validate analytical results using orthogonal techniques (e.g., NMR for identity, HPLC for purity).
- Statistical Rigor : Employ tools like ANOVA for DOE data and Cohen’s kappa for inter-laboratory reproducibility .
- Ethical Compliance : Follow guidelines for handling cytotoxic compounds (e.g., OSHA Lab Standard 29 CFR 1910.1450) and dispose of TFA waste per EPA protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
